GSK J5

Description

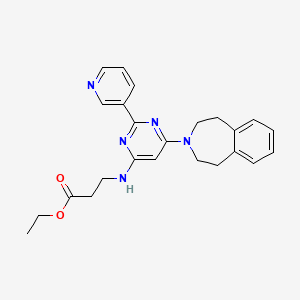

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2/c1-2-31-23(30)9-13-26-21-16-22(28-24(27-21)20-8-5-12-25-17-20)29-14-10-18-6-3-4-7-19(18)11-15-29/h3-8,12,16-17H,2,9-11,13-15H2,1H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPGVGSKBNXQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CN=CC=C2)N3CCC4=CC=CC=C4CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Inactive Isomer GSK-J5: A Technical Guide to its Application as a Negative Control for the KDM6 Histone Demethylase Inhibitor GSK-J4

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of epigenetic research, the specific and potent inhibition of histone demethylases has become a critical tool for elucidating their roles in health and disease. GSK-J4 has emerged as a widely utilized cell-permeable inhibitor of the H3K27me3/me2-demethylases JMJD3 (KDM6B) and UTX (KDM6A). However, rigorous scientific investigation demands the use of appropriate controls to distinguish on-target effects from off-target or non-specific cellular responses. This technical guide provides an in-depth exploration of GSK-J5, the structurally related but biologically inactive regio-isomer of GSK-J4. We will delve into the mechanistic basis for its inactivity, present a detailed protocol for its use as a negative control in cell-based assays, and offer insights into the interpretation of comparative data. This guide is intended to equip researchers with the knowledge and practical guidance necessary to employ GSK-J5 effectively, thereby enhancing the robustness and validity of their experimental findings.

Introduction: The Critical Role of Histone H3K27 Demethylation and its Inhibition

Histone post-translational modifications are a cornerstone of epigenetic regulation, dictating chromatin structure and gene accessibility. The methylation of lysine 27 on histone H3 (H3K27) is a key repressive mark, primarily established by the Polycomb Repressive Complex 2 (PRC2). The removal of this mark, a process known as demethylation, is catalyzed by enzymes of the Jumonji C (JmjC) domain-containing family, specifically JMJD3 (KDM6B) and UTX (KDM6A).[1] The dynamic interplay between H3K27 methylation and demethylation is crucial for a multitude of cellular processes, including differentiation, development, and the inflammatory response.[2]

Dysregulation of H3K27 demethylation has been implicated in various pathologies, including cancer and inflammatory diseases.[1][3] This has spurred the development of small molecule inhibitors targeting the KDM6 subfamily. GSK-J4 is a potent, cell-permeable dual inhibitor of JMJD3 and UTX.[4] It is a pro-drug, an ethyl ester derivative of the active inhibitor GSK-J1, which has limited cell permeability.[5] Once inside the cell, GSK-J4 is rapidly hydrolyzed by cellular esterases to GSK-J1, which then exerts its inhibitory effect on KDM6 enzymes.[6]

The use of any potent, biologically active compound necessitates a corresponding inactive control to ensure that the observed cellular effects are a direct consequence of target inhibition. This is where GSK-J5 plays an indispensable role.

GSK-J5: The Inactive Counterpart of a Potent Epigenetic Modulator

GSK-J5 is a pyridine regio-isomer of GSK-J4, meaning it shares the same molecular formula and weight but differs in the spatial arrangement of its atoms.[1][7] Like GSK-J4, GSK-J5 is a cell-permeable ethyl ester that is hydrolyzed intracellularly.[1] However, the resulting free acid, GSK-J2, is a significantly weaker inhibitor of JMJD3, with a reported IC50 value greater than 100 μM.[1] This stark difference in inhibitory capacity, despite the structural similarity, makes GSK-J5 an ideal negative control for experiments utilizing GSK-J4.

Chemical and Physical Properties: A Comparative Overview

To appreciate the subtle yet critical differences between GSK-J4 and GSK-J5, a comparison of their key properties is essential.

| Property | GSK-J4 | GSK-J5 (hydrochloride) |

| Function | Cell-permeable inhibitor of KDM6A/B | Cell-permeable inactive control for GSK-J4 |

| CAS Number | 1373423-53-0[5] | 1797983-32-4[1] |

| Molecular Formula | C24H27N5O2[5] | C24H27N5O2 • HCl[1] |

| Molecular Weight | 417.50 g/mol [5] | 454.0 g/mol [1] |

| Inhibitory Activity (IC50) | JMJD3/KDM6B: ~8.6 µM, UTX/KDM6A: ~6.6 µM (for GSK-J4 in vitro)[4] | JMJD3: >100 µM (for hydrolyzed form GSK-J2)[1] |

| Cellular Action | Pro-drug, hydrolyzed to active GSK-J1[6] | Pro-drug, hydrolyzed to inactive GSK-J2[1] |

This table clearly illustrates that while GSK-J4 and GSK-J5 are structurally very similar, their biological activities are vastly different, underpinning the use of GSK-J5 as a reliable negative control.

The H3K27me3 Demethylation Pathway and the Mechanism of GSK-J4 Inhibition

To understand the experimental design and data interpretation when using GSK-J4 and GSK-J5, it is crucial to visualize the underlying biological pathway.

Caption: Dynamic regulation of H3K27 methylation and GSK-J4's point of intervention.

This diagram illustrates the dynamic equilibrium of H3K27 methylation. The PRC2 complex "writes" the repressive H3K27me3 mark, leading to gene silencing. The KDM6 enzymes, JMJD3 and UTX, "erase" this mark, facilitating gene activation. GSK-J4 specifically inhibits the demethylase activity of KDM6A and KDM6B, thereby preserving the H3K27me3 repressive state. In contrast, GSK-J5, due to its inactivity, does not interfere with this process.

Experimental Protocol: Utilizing GSK-J5 as a Negative Control in a Macrophage Inflammation Assay

The following protocol is a detailed, step-by-step methodology for a common application of GSK-J4 and GSK-J5: the modulation of the pro-inflammatory response in primary human macrophages. This protocol is based on the foundational work by Kruidenier et al., 2012.[6]

Materials and Reagents

-

Primary human macrophages

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

GSK-J4 (e.g., from a reputable supplier)

-

GSK-J5 hydrochloride (e.g., from a reputable supplier)

-

Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

-

Lipopolysaccharide (LPS)

-

Phosphate-buffered saline (PBS)

-

Reagents for RNA extraction and qRT-PCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)

-

Primers for TNF-α and a housekeeping gene (e.g., GAPDH)

-

ELISA kit for TNF-α quantification

Experimental Workflow

Caption: A streamlined workflow for investigating the anti-inflammatory effects of GSK-J4.

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of GSK-J4 in DMSO.

-

Prepare a 10 mM stock solution of GSK-J5 hydrochloride in DMSO.

-

Aliquot and store at -20°C or -80°C as per the manufacturer's recommendation. Avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Seed primary human macrophages in appropriate cell culture plates at a density suitable for your downstream analysis (e.g., 1 x 10^6 cells/mL).

-

Allow cells to adhere and equilibrate overnight in a humidified incubator at 37°C and 5% CO2.

-

-

Pre-treatment with Inhibitors:

-

On the day of the experiment, prepare working solutions of GSK-J4 and GSK-J5 in pre-warmed cell culture medium. For a final concentration of 30 µM, dilute the 10 mM stock solution accordingly.

-

Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the inhibitor-treated wells.

-

Carefully remove the old medium from the cells and replace it with the medium containing the vehicle, GSK-J4, or GSK-J5.

-

Incubate the cells for 1 hour at 37°C and 5% CO2.

-

-

LPS Stimulation:

-

Prepare a working solution of LPS in cell culture medium.

-

Add the LPS solution to the designated wells to achieve the desired final concentration (e.g., 10 ng/mL). Ensure that a set of wells for each condition (vehicle, GSK-J4, GSK-J5) remains unstimulated (no LPS) to serve as a baseline control.

-

Incubate the cells for the desired time period. For TNF-α mRNA analysis, a shorter incubation of 2-4 hours is often sufficient. For protein analysis by ELISA, a longer incubation of 6-24 hours may be necessary.

-

-

Harvesting:

-

Supernatant: Carefully collect the cell culture supernatant from each well and store it at -80°C for subsequent ELISA analysis.

-

Cells: Wash the cells with ice-cold PBS. For RNA analysis, lyse the cells directly in the plate using a suitable lysis buffer (e.g., TRIzol) and store at -80°C.

-

-

Downstream Analysis:

-

qRT-PCR: Extract total RNA from the cell lysates, perform reverse transcription to synthesize cDNA, and then conduct quantitative real-time PCR using primers for TNF-α and a housekeeping gene.

-

ELISA: Quantify the concentration of TNF-α protein in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Expected Outcomes and Interpretation

-

Vehicle + No LPS: Baseline levels of TNF-α mRNA and protein.

-

Vehicle + LPS: A significant increase in TNF-α mRNA and protein expression, confirming a robust inflammatory response.

-

GSK-J5 + LPS: TNF-α levels should be comparable to the "Vehicle + LPS" group, demonstrating that GSK-J5 does not inhibit the LPS-induced inflammatory response.[6][8]

-

GSK-J4 + LPS: A significant reduction in TNF-α mRNA and protein expression compared to the "Vehicle + LPS" and "GSK-J5 + LPS" groups.[6][9]

Conclusion: Ensuring Scientific Rigor with the Right Control

References

- Kruidenier, L., Chung, C. W., Cheng, Z., et al. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature 488, 404–408 (2012).

- DC Chemicals. GSK-J4 HCl|CAS 1797983-09-5.

- MDPI. The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation.

- bioRxiv. The KDM6 histone demethylase inhibitor GSK-J4 induces metal and stress responses in multiple myeloma cells.

- National Center for Biotechnology Information. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis.

- National Center for Biotechnology Information. Targeted inhibition of KDM6 histone demethylases eradicates tumor-initiating cells via enhancer reprogramming in colorectal cancer.

- ResearchGate. GSK-J1/J4 inhibition of several histone demethylase subfamilies.

- National Center for Biotechnology Information. The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: insights from molecular modeling, transcriptomics and in vitro assays.

- ResearchGate. The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: Insights from molecular modeling, transcriptomics and in vitro assays.

Sources

- 1. Molecular Pathways: Deregulation of Histone 3 Lysine 27 Methylation in Cancer—Different Paths, Same Destination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone demethylases in physiology and cancer: A tale of two enzymes, JMJD3 and UTX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Inhibition of Histone H3 Lysine-27 Demethylase Activity Relieves Rheumatoid Arthritis Symptoms via Repression of IL6 Transcription in Macrophages [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. H3K27me3 - Wikipedia [en.wikipedia.org]

- 6. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The demethylase inhibitor GSK-J4 limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: Beyond Inhibition, Towards Precision Epigenetic Inquiry

An In-Depth Technical Guide to the Application of GSK-J4/J5 in Histone Demethylase Studies

In the dynamic landscape of epigenetic research, chemical probes serve as indispensable tools to dissect complex regulatory networks. Among these, the KDM6 subfamily of histone demethylases, which specifically remove the repressive trimethyl mark from histone H3 lysine 27 (H3K27me3), has emerged as a critical node in development, cancer, and inflammation.[1][2] This guide provides a comprehensive technical overview of GSK-J4, a potent and selective chemical probe for the KDM6 demethylases JMJD3 (KDM6B) and UTX (KDM6A).

As application scientists, we move beyond simply providing protocols. Our goal is to impart a deep, mechanistic understanding that empowers researchers to design robust, self-validating experiments. This document is structured to explain not just the "how" but the critical "why" behind each experimental choice. We will explore the core mechanism of GSK-J4, the indispensable role of its inactive control, GSK-J5, and provide field-proven methodologies for its application in key research areas.

Part 1: The Molecular Logic of KDM6 Inhibition

The Target: KDM6 Demethylases and the H3K27me3 Mark

The trimethylation of H3K27 is a canonical epigenetic mark associated with transcriptional repression.[1][3] This mark is dynamically regulated by two opposing enzyme families: the Polycomb Repressive Complex 2 (PRC2) methyltransferases that "write" the mark, and the Jumonji C (JmjC) domain-containing KDM6 demethylases (JMJD3 and UTX) that "erase" it.[4][5] The aberrant removal of H3K27me3 by KDM6 enzymes is implicated in the inappropriate activation of gene expression programs that drive various pathologies, including cancer and inflammatory diseases.[1][6][7]

The Probe: GSK-J4, A Pro-Drug Approach to Cellular Targeting

GSK-J4 is a cell-permeable ethyl ester pro-drug.[8][9] Its lipophilic nature facilitates passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze GSK-J4 into its active, carboxylate-containing form, GSK-J1.[2][8][10] This active metabolite is a potent inhibitor of JMJD3 and UTX, with an IC50 of approximately 60 nM in cell-free assays.[2][11]

The mechanism of inhibition is competitive with the 2-oxoglutarate co-factor required by all JmjC domain-containing oxygenases.[10][12] GSK-J1's pyridyl-pyrimidine biaryl structure forms a bidentate, or two-pronged, interaction with the catalytic iron (Fe2+) in the enzyme's active site, effectively displacing the co-factor and halting demethylase activity.[10] The direct consequence of this inhibition is an accumulation of the H3K27me3 mark at both a global and gene-specific level.[13][14]

Figure 1: Mechanism of Action of GSK-J4.

The Control: The Non-Negotiable Role of GSK-J5

Scientific rigor in chemical probe studies demands a control for off-target or compound-specific effects unrelated to the intended target. GSK-J5 is a regio-isomer of GSK-J4 that is also cell-permeable and hydrolyzed to its corresponding acid form, GSK-J2.[8][15] However, due to the different positioning of a nitrogen atom in the pyridine ring, GSK-J2 is unable to form the critical bidentate chelation with the active site iron.[10][16] Consequently, it is a weak inhibitor of KDM6 (IC50 > 100 μM) and serves as the ideal negative control.[16][17]

Part 2: Core Applications & Experimental Frameworks

GSK-J4 has been instrumental in elucidating the role of KDM6 demethylases in two major fields: inflammation and oncology.

Application in Inflammation Research

In macrophages, the inflammatory stimulus lipopolysaccharide (LPS) induces the expression of JMJD3.[8] This KDM6 enzyme is then recruited to the promoters of pro-inflammatory genes, such as TNFA (Tumor Necrosis Factor-alpha), where it removes the repressive H3K27me3 mark, enabling potent gene transcription and cytokine production.

GSK-J4 treatment blocks this process. It prevents the LPS-induced loss of H3K27me3 at the TNFA promoter, blocks the recruitment of RNA Polymerase II, and subsequently inhibits TNF-α production in a dose-dependent manner.[8][11] This anti-inflammatory effect has been demonstrated in models of autoimmune encephalomyelitis, colitis, and arthritis.[6][18][19]

Application in Cancer Research

The role of KDM6 enzymes in cancer is context-dependent, sometimes acting as tumor suppressors and other times as oncogenes.[1] In many cancers, such as non-small cell lung cancer, retinoblastoma, and colorectal cancer, KDM6 activity is aberrantly high, leading to the de-repression of oncogenic pathways.[5][7][20]

GSK-J4 has shown significant anti-tumor efficacy in numerous preclinical models.[1][3] Its activity is multifaceted, including:

-

Inhibition of Proliferation: By increasing H3K27me3 levels at cell cycle-related genes, GSK-J4 can induce cell cycle arrest.[5]

-

Induction of Apoptosis: GSK-J4 can trigger programmed cell death, in some cases through pathways related to endoplasmic reticulum stress.[5][21]

-

Suppression of Metastasis: The inhibitor can prevent epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and invasion.[7]

Part 3: Validated Protocols for the Bench Scientist

The following protocols represent a logical workflow for a typical cell-based study using GSK-J4.

Foundational Protocols: Preparation and Dosing

Protocol 1: Stock Solution Preparation

This protocol details the preparation of a high-concentration stock solution for in vitro use.

-

Materials:

-

GSK-J4 powder (e.g., Cat. No. 1373423-53-0)[22]

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, conical microcentrifuge tubes

-

-

Procedure:

-

Equilibrate the GSK-J4 vial to room temperature before opening to prevent moisture condensation.

-

Accurately weigh the desired amount of powder.

-

Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock from 1 mg of GSK-J4 (MW: 417.5 g/mol ), add 239.5 µL of DMSO).[22]

-

Vortex gently until the powder is completely dissolved. A brief sonication can aid dissolution. The solution should be clear.

-

Aliquot into single-use volumes to minimize freeze-thaw cycles.

-

Store aliquots at -20°C for up to 6 months or -80°C for up to one year.[22]

-

Protocol 2: Cell Culture Treatment

-

Rationale: The optimal concentration and duration of GSK-J4 treatment are cell-type dependent and must be determined empirically. A typical starting range is 1-10 µM.[13][23]

-

Procedure:

-

Culture cells to the desired confluency under standard conditions.

-

Thaw an aliquot of GSK-J4 and GSK-J5 stock solution.

-

Dilute the stock solutions directly into pre-warmed complete culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is typically ≤ 0.1% to avoid solvent toxicity.

-

Remove the old medium from the cells and replace it with the medium containing Vehicle (DMSO), GSK-J4, or GSK-J5.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours) before proceeding to downstream analysis.

-

Core Validation and Analysis Workflows

Protocol 3: Western Blot for Global H3K27me3 Levels

-

Rationale: The first and most critical validation step is to confirm that GSK-J4 treatment increases the level of its target epigenetic mark, H3K27me3.

-

Procedure:

-

Treat cells with Vehicle, GSK-J4, and GSK-J5 as described in Protocol 2.

-

Harvest cells and prepare histone extracts or whole-cell lysates.

-

Quantify protein concentration using a standard method (e.g., BCA assay).

-

Separate equal amounts of protein (10-20 µg) on a 12-15% SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

-

Incubate overnight at 4°C with a primary antibody against H3K27me3.

-

Crucially , probe a parallel blot or strip and re-probe the same blot with an antibody for total Histone H3. This serves as the loading control to normalize the H3K27me3 signal.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Expected Outcome: A significant increase in the H3K27me3/Total H3 ratio in GSK-J4-treated cells compared to vehicle and GSK-J5-treated cells.[13][14][24]

-

Protocol 4: Chromatin Immunoprecipitation (ChIP) followed by qPCR

-

Rationale: To determine if GSK-J4 affects H3K27me3 levels at a specific gene promoter (e.g., TNFA).

-

Procedure:

-

Treat cells (e.g., human primary macrophages) with Vehicle, GSK-J4, or GSK-J5, followed by stimulation (e.g., with LPS) if required by the experimental model.[8]

-

Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine.

-

Harvest cells, lyse, and sonicate the chromatin to generate DNA fragments of 200-800 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate an aliquot of sheared chromatin overnight at 4°C with an antibody against H3K27me3 or a negative control IgG.

-

Immunoprecipitate the antibody-chromatin complexes using protein A/G beads.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the crosslinks by heating at 65°C.

-

Purify the immunoprecipitated DNA.

-

Analyze the DNA by quantitative PCR (qPCR) using primers designed to amplify the specific gene promoter of interest (e.g., the TNFA transcription start site) and a negative control region (e.g., an intergenic region).[8]

-

Data Analysis: Calculate the enrichment of the target promoter in the H3K27me3 IP relative to the IgG control and input chromatin.

-

Expected Outcome: In the LPS-stimulated inflammation model, GSK-J4 treatment should prevent the decrease in H3K27me3 signal at the TNFA promoter observed in vehicle or GSK-J5 treated cells.[8]

-

Figure 2: A Robust Experimental Workflow for GSK-J4 Studies.

Part 4: Data Interpretation and Caveats

Quantitative Data Summary

The following table summarizes key parameters for GSK-J4 and its related compounds.

| Compound | Target(s) | Function | Typical In Vitro IC50 | Typical Cellular Conc. |

| GSK-J4 | KDM6A/UTX, KDM6B/JMJD3 | Cell-permeable pro-drug | ~6-9 µM (AlphaLISA)[21][25] | 1-10 µM[11] |

| GSK-J1 | KDM6A/UTX, KDM6B/JMJD3 | Active inhibitor (cell-impermeable) | ~60 nM (enzymatic assay)[2] | N/A (generated intracellularly) |

| GSK-J5 | None | Inactive regio-isomer control | > 50 µM[8] | Use at same conc. as GSK-J4 |

| GSK-J2 | None | Inactive control (cell-impermeable) | > 100 µM[16] | N/A |

Important Considerations and Limitations

-

Off-Target Activity: While highly selective for the KDM6 subfamily, some studies have reported inhibitory activity of GSK-J1/J4 against the KDM5 (H3K4me3/2 demethylase) subfamily, albeit at lower potency.[12][25][26] Researchers should be aware of this and, if necessary, design experiments to rule out contributions from KDM5 inhibition.

-

Esterase Activity: The conversion of GSK-J4 to GSK-J1 is dependent on cellular esterase activity. This can vary between cell types, potentially affecting the intracellular concentration of the active inhibitor and the compound's apparent potency.[26]

-

Not for In Vivo Use Without Caution: While some in vivo studies have been successful, the pro-drug nature and pharmacokinetics of GSK-J4 can be complex.[5][23][27] Researchers planning animal studies should conduct thorough pharmacokinetic and pharmacodynamic analyses.

Conclusion

GSK-J4 is a powerful and well-validated chemical probe that has been pivotal in advancing our understanding of KDM6 biology. When used with its essential negative control, GSK-J5, and within a framework of robust target engagement and downstream validation, it allows for the precise dissection of cellular pathways regulated by H3K27 demethylation. By adhering to the principles and protocols outlined in this guide, researchers can generate high-confidence, publishable data that stands up to the highest standards of scientific scrutiny.

References

- GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. (n.d.). National Institutes of Health.

- GSKJ-4 mediated the decrease of autophagy genes. (A) Western blot... (n.d.). ResearchGate.

- Kruidenier, L., Chung, C. W., Cheng, Z., Liddle, J., Che, K., Joberty, G., Bantscheff, M., Bountra, C., Bridges, A., Diallo, H., Eberhard, D., Hutchinson, S., Jones, E., Katso, R., Leveridge, M., Mander, P. K., Mosley, J., Ramirez-Molina, C., Rowland, P., … Drewes, G. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response.

- Western blotting analysis of H3K27 methylation-modifying enzymes and... (n.d.). ResearchGate.

- The basal H3K27me3 status in cell lines and changing expressions of... (n.d.). ResearchGate.

- GSK-J4 increased the levels of H3K27me3. (A,B) Immunohistochemistry... (n.d.). ResearchGate.

- Dalpatraj, N., Naik, A., & Thakur, N. (2023). GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent. International Journal of Cancer, 153(6), 1130–1138. [Link]

- Peñate-Pino, A., Daran-Mandel, B., Taleb, O., Vegran, F., Hamy, A. S., Lagrange, A., Liblau, R., & El-Habib, R. (2021). The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs. Journal of Autoimmunity, 119, 102622. [Link]

- The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs. (n.d.). BioKB.

- Gonzalez-Duque, S., Peñate-Pino, A., Mayorga-Almeida, A., Daran-Mandel, B., Afonso-López, E., Roda-Navarro, P., & El-Habib, R. (2021). The demethylase inhibitor GSK-J4 limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells. Mucosal Immunology, 14(4), 895–907. [Link]

- GSK-J4 - the Chemical Probes Portal. (n.d.).

- GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent. (n.d.). ResearchGate.

- The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation. (n.d.). MDPI.

- de Moraes, J., Fritzen, M., Rofatto, H. K., de Oliveira, K. C., da Silva, A. P., de Almeida, F. M., Bordin, D. M., de Oliveira, L. G., Verjovski-Almeida, S., & Leite, L. C. C. (2020). The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: insights from molecular modeling, transcriptomics and in vitro assays. Parasites & Vectors, 13(1), 136. [Link]

- Zhang, Y., Wu, C., Zhang, Y., & Ma, J. (2024). Antitumoral Potential of the Histone Demethylase Inhibitor GSK-J4 in Retinoblastoma. Investigative Ophthalmology & Visual Science, 65(2), 34. [Link]

- Zhang, Q., Wu, Y., Zhang, Y., Sun, L., Yang, S., & Li, C. (2024). Anti-tumor effects and mechanism of the histone demethylase inhibitor GSK-J4 in non-small cell lung cancer cells. Thoracic Cancer. [Link]

- GSK-J1/J4 inhibition of several histone demethylase subfamilies. a,... (n.d.). ResearchGate.

- Lee, J., You, E. S., Lee, J., & Kim, Y. K. (2022). The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation. International Journal of Molecular Sciences, 23(16), 9407. [Link]

- Histone Demethylase Inhibitor GSK-J4 Shown to Suppress Tumor Growth in Non-Small Cell Lung Cancer Cells. (2024). GeneOnline News.

- Demethylase inhibitor GSK-J4 ameliorates collagen induced arthritis... (n.d.). ResearchGate.

- The H3K27 demethylase inhibitor GSK-J4 is efficient in vivo against... (n.d.). ResearchGate.

- GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. (n.d.). Frontiers.

- The KDM6 histone demethylase inhibitor GSK-J4 induces metal and stress responses in multiple myeloma cells. (2024). bioRxiv.

- GSK-J1 - Structural Genomics Consortium. (n.d.).

- Tang, B., Li, Y., Liu, D., Liu, Y., Liu, W., Li, C., Chen, P., Chen, H., & Chen, Z. (2022). Targeted inhibition of KDM6 histone demethylases eradicates tumor-initiating cells via enhancer reprogramming in colorectal cancer. Theranostics, 12(11), 5006–5023. [Link]

- (PDF) Inhibition of demethylases by GSK-J1/J4. (n.d.). ResearchGate.

Sources

- 1. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. The demethylase inhibitor GSK-J4 limits inflammatory colitis by promoting de novo synthesis of retinoic acid in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-tumor effects and mechanism of the histone demethylase inhibitor GSK-J4 in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSK-J4 (hydrochloride), Bioactive Small Molecules | CD BioSciences [epigenhub.com]

- 10. biorxiv.org [biorxiv.org]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. GSK J5 HCl | Histone Demethylases | Tocris Bioscience [tocris.com]

- 16. GSK-J1 | Structural Genomics Consortium [thesgc.org]

- 17. caymanchem.com [caymanchem.com]

- 18. The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Targeted inhibition of KDM6 histone demethylases eradicates tumor-initiating cells via enhancer reprogramming in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Probe GSK-J4 | Chemical Probes Portal [chemicalprobes.org]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Histone Demethylase Inhibitor GSK-J4 and its Relationship with the Active Form GSK-J1 and Negative Control GSK-J2/J5

A Note on Nomenclature: This guide focuses on the widely studied KDM6 inhibitor GSK-J4. Initial inquiries regarding "GSK-J5" have been interpreted as referring to the cell-permeable inactive control for GSK-J4, as GSK-J4 is the active compound of primary scientific interest in this chemical series. The relationship between the active compound and its corresponding inactive control is a critical aspect of rigorous scientific investigation, which this guide will fully elaborate upon.

Introduction: The Epigenetic Landscape of H3K27 Methylation

The dynamic regulation of gene expression is fundamental to cellular function, and this is in large part governed by the epigenetic modification of histones. One of the key repressive histone marks is the trimethylation of lysine 27 on histone H3 (H3K27me3). This modification is associated with gene silencing and the formation of heterochromatin.[1][2] The levels of H3K27me3 are tightly controlled by the opposing actions of two enzyme families: the Polycomb Repressive Complex 2 (PRC2), which "writes" this mark, and the Jumonji C (JmjC) domain-containing histone demethylases, which "erase" it.[1][3]

The primary erasers of H3K27me3 are the KDM6 subfamily of demethylases, which include KDM6A (also known as UTX) and KDM6B (also known as JMJD3).[1][4] The aberrant activity of these enzymes has been implicated in a variety of diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.[5][6][7] This guide provides a comprehensive technical overview of GSK-J4, a potent and selective inhibitor of the KDM6 family, its active form GSK-J1, and the appropriate negative controls for robust experimental design.

The GSK-J1/GSK-J4 System: A Tale of a Pro-drug and its Active Form

A significant challenge in developing small molecule inhibitors for intracellular targets is ensuring they can effectively cross the cell membrane to reach their site of action. The GSK-J1/GSK-J4 system is an elegant solution to this problem, employing a pro-drug strategy.

-

GSK-J1: The Potent but Impermeable Inhibitor GSK-J1 is a potent and selective inhibitor of both KDM6A (UTX) and KDM6B (JMJD3), with an IC50 of approximately 60 nM for KDM6B in cell-free assays.[8][9] Its mechanism of action involves competitive binding to the active site of the enzyme, chelating the essential Fe(II) cofactor and competing with the co-substrate α-ketoglutarate.[10] However, GSK-J1 possesses a highly polar carboxylate group, which is crucial for its inhibitory activity but severely restricts its ability to permeate cell membranes.[11][12]

-

GSK-J4: The Cell-Permeable Pro-drug To overcome the permeability issue of GSK-J1, GSK-J4 was developed. GSK-J4 is the ethyl ester derivative of GSK-J1.[11][12] This esterification masks the polar carboxylate group, rendering the molecule more lipophilic and allowing it to readily diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the ethyl ester, releasing the active inhibitor, GSK-J1.[10][12] This pro-drug approach ensures that pharmacologically relevant concentrations of the active inhibitor can be achieved within the cellular environment.[12]

The Importance of the Negative Control: GSK-J2 and GSK-J5

In any experiment involving a chemical probe, it is crucial to include a negative control to ensure that the observed effects are due to the specific inhibition of the target and not to off-target effects or the general chemical structure of the compound. For the GSK-J1/J4 system, the corresponding negative controls are GSK-J2 and its cell-permeable pro-drug, GSK-J5.

-

GSK-J2: This molecule is a regio-isomer of GSK-J1 and is significantly less active against KDM6 demethylases (IC50 > 100 µM for JMJD3).[10][13] It shares similar physicochemical properties with GSK-J1 but lacks its potent inhibitory activity, making it an ideal negative control for in vitro assays.[10]

-

GSK-J5: Following the same pro-drug strategy, GSK-J5 is the ethyl ester of GSK-J2.[12] It is used as the negative control in cell-based assays. Like GSK-J4, it is cell-permeable and is hydrolyzed by intracellular esterases to GSK-J2. Any cellular effects observed with GSK-J4 but not with GSK-J5 at equivalent concentrations can be more confidently attributed to the inhibition of KDM6A/B.[12]

Mechanism of Action: Restoring the Repressive Mark

The primary molecular consequence of treating cells with GSK-J4 is the inhibition of KDM6A and KDM6B activity. This leads to a global increase in the levels of H3K27me3, as the "erasing" of this repressive mark is blocked.[5][6][7] The accumulation of H3K27me3 at the promoter and enhancer regions of target genes leads to chromatin condensation and transcriptional repression.[1][14]

The downstream effects of GSK-J4 are context-dependent and vary based on the cell type and the specific genes that are regulated by KDM6A/B. In many cancer models, GSK-J4 has been shown to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle.[5][7] In immune cells, such as macrophages, GSK-J4 can modulate the inflammatory response by suppressing the expression of pro-inflammatory cytokines like TNF-α.[11][12][15]

Caption: Intracellular conversion of GSK-J4 and its inhibitory effect.

Comparative Summary of GSK-J1, GSK-J4, and Controls

| Compound | Chemical Nature | Primary Role | Potency (JMJD3 IC50) | Cell Permeability |

| GSK-J1 | Carboxylic Acid | Active Inhibitor | ~60 nM[8][9] | Low[11][12] |

| GSK-J4 | Ethyl Ester Pro-drug | Cell-permeable active compound | >50 µM (in vitro)[12] | High[11][15] |

| GSK-J2 | Inactive Regio-isomer | Negative Control (in vitro) | >100 µM[10][13] | Low[10] |

| GSK-J5 | Ethyl Ester Pro-drug | Negative Control (in cells) | Not applicable | High[12] |

Experimental Protocols

In Vitro Cell-Based Assay for Assessing GSK-J4 Efficacy

This protocol outlines a general workflow for treating cultured cells with GSK-J4 and assessing its impact on cell proliferation and H3K27me3 levels.

Materials:

-

Cell line of interest (e.g., A549 non-small cell lung cancer cells)

-

Complete cell culture medium

-

GSK-J4 (Tocris, Cat. No. 4594 or equivalent)[16]

-

GSK-J5 (Negative Control)

-

DMSO (cell culture grade)

-

96-well and 6-well tissue culture plates

-

Cell proliferation assay kit (e.g., CCK8)

-

Reagents for Western blotting (lysis buffer, antibodies for H3K27me3 and total H3)

Procedure:

-

Stock Solution Preparation:

-

Cell Seeding:

-

For proliferation assays, seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

For Western blotting, seed cells in 6-well plates to ensure sufficient protein yield.

-

-

Treatment:

-

Allow cells to adhere overnight.

-

The next day, replace the medium with fresh medium containing various concentrations of GSK-J4 (e.g., 0, 1, 2.5, 5, 10 µM) or an equivalent concentration of GSK-J5 as a negative control.[19][20]

-

Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.

-

-

Incubation:

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[20]

-

-

Assessment of Cell Proliferation:

-

At the end of the incubation period, perform a cell proliferation assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine relative cell viability.

-

-

Western Blot Analysis for H3K27me3:

-

Harvest cells from the 6-well plates by scraping into ice-cold PBS.

-

Lyse the cells and extract total protein.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against H3K27me3 and total Histone H3 (as a loading control).

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

An increase in the H3K27me3/Total H3 ratio in GSK-J4 treated cells compared to control and GSK-J5 treated cells indicates target engagement.[19]

-

Caption: Workflow for in vitro GSK-J4 efficacy testing.

Chromatin Immunoprecipitation (ChIP) to Validate Target Gene Regulation

This protocol provides a high-level overview of a ChIP experiment to determine if GSK-J4 treatment leads to increased H3K27me3 enrichment at the promoter of a specific target gene.

Materials:

-

Cells treated with GSK-J4, GSK-J5, or vehicle control as described above.

-

Formaldehyde for cross-linking.

-

ChIP-grade antibody for H3K27me3.

-

IgG antibody (as a negative control).

-

Reagents and buffers for cell lysis, chromatin shearing (sonication or enzymatic digestion), immunoprecipitation, and DNA purification (commercial kits are recommended, e.g., Diagenode iDeal ChIP-seq Kit for Histones).[21]

-

Primers for qPCR analysis of the target gene promoter and a negative control region.

Procedure:

-

Cross-linking and Chromatin Preparation:

-

Treat cells with formaldehyde to cross-link proteins to DNA.

-

Lyse the cells and shear the chromatin to an average fragment size of 200-500 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an H3K27me3 antibody or a control IgG antibody overnight.

-

Use protein A/G beads to pull down the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating.

-

Purify the immunoprecipitated DNA.

-

-

qPCR Analysis:

-

Perform quantitative PCR using primers specific to the promoter of a known or suspected target gene of KDM6A/B.

-

Also, use primers for a negative control genomic region (e.g., a gene desert or a constitutively active gene promoter not expected to be regulated by H3K27me3).

-

Calculate the fold enrichment of H3K27me3 at the target promoter in GSK-J4-treated cells relative to control-treated cells, normalized to the input and IgG controls.[21][22]

-

Conclusion and Future Directions

GSK-J4 has emerged as a critical chemical probe for dissecting the biological roles of the KDM6 histone demethylases. Its pro-drug design, coupled with the availability of a robust negative control in GSK-J5, allows for rigorous investigation of the consequences of H3K27me3 modulation in a wide range of biological systems. The anti-cancer and anti-inflammatory properties of GSK-J4 observed in preclinical studies highlight the therapeutic potential of targeting this epigenetic pathway.[5][6][7][14] Future research will likely focus on the development of next-generation KDM6 inhibitors with improved specificity and pharmacokinetic properties, as well as on identifying predictive biomarkers to guide their clinical application.

References

- Morozov, A., et al. (2020). Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer. Oncotarget, 11(49), 4563–4575. [Link]

- Weng, H., et al. (2018). Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia.

- Li, Y., et al. (2021). GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. Frontiers in Cell and Developmental Biology, 9, 715311. [Link]

- bioRxiv. (2024). The KDM6 histone demethylase inhibitor GSK-J4 induces metal and stress responses in multiple myeloma cells. bioRxiv. [Link]

- Li, D., et al. (2022). Anti-tumor effects and mechanism of the histone demethylase inhibitor GSK-J4 in non-small cell lung cancer cells.

- Sadeghi, L., et al. (2021). GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling. International Journal of Molecular Sciences, 22(16), 8826. [Link]

- Pop, A., et al. (2014). Molecular Pathways: Deregulation of Histone 3 Lysine 27 Methylation in Cancer—Different Paths, Same Destination. Clinical Cancer Research, 20(22), 5588-5595. [Link]

- Crevillén, P. (2020). Possible mechanisms causing H3K27me3 removal. Plant Physiology, 184(2), 547-557. [Link]

- Chang Gung University. (n.d.). The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation. Chang Gung University Academic Capacity Ensemble. [Link]

- Lin, C-L., et al. (2021). The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation. International Journal of Molecular Sciences, 22(19), 10769. [Link]

- Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response.

- Dalpatraj, N., et al. (2023). GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent. International Journal of Cancer, 153(6), 1130-1138. [Link]

- Al-Osta, A., et al. (2018). Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts. Anticancer Research, 38(11), 6249-6256. [Link]

- Hyun, Y., et al. (2017). Removal of H3K27me3 by JMJ Proteins Controls Plant Development and Environmental Responses in Arabidopsis. Frontiers in Plant Science, 8, 107. [Link]

- Lu, F., et al. (2011). Dynamics of H3K27me3 methylation and demethylation in plant development. Plant Signaling & Behavior, 6(11), 1733-1736. [Link]

- Wikipedia. (n.d.). H3K27me3.

- ResearchGate. (n.d.). GSK-J1/J4 inhibition of several histone demethylase subfamilies.

- Structural Genomics Consortium. (n.d.). GSK-J1.

- ResearchGate. (n.d.). Structure of the inhibitor GSK-J1 bound in the catalytic pocket of human JMJD3.

- Diagenode. (n.d.). Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts.

- Kim, J-H., et al. (2018). GSK-J4-Mediated Transcriptomic Alterations in Differentiating Embryoid Bodies. Development & Reproduction, 22(3), 295–306. [Link]

- ResearchGate. (n.d.). GSK-J4 time course treatment.

- Squarespace. (2022). Investigating the Effect of Histone Demethylase KDM6B Inhibitor GSK-J4 on Cell Surface Levels of Chemokine Receptor CCR7.

- Wiley Online Library. (2021). An optimized ChIP‐Seq framework for profiling histone modifications in Chromochloris zofingiensis. The Plant Journal, 106(4), 1147-1160. [Link]

- van den Beucken, T., et al. (2014). Quantitative analysis of ChIP-seq data uncovers dynamic and sustained H3K4me3 and H3K27me3 modulation in cancer cells under hypoxia.

- Barski, A., et al. (2007). ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity. Nature Structural & Molecular Biology, 14(7), 621–628. [Link]

Sources

- 1. Molecular Pathways: Deregulation of Histone 3 Lysine 27 Methylation in Cancer—Different Paths, Same Destination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. H3K27me3 - Wikipedia [en.wikipedia.org]

- 3. Dynamics of H3K27me3 methylation and demethylation in plant development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic potential of GSK-J4, a histone demethylase KDM6B/JMJD3 inhibitor, for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-tumor effects and mechanism of the histone demethylase inhibitor GSK-J4 in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. xcessbio.com [xcessbio.com]

- 12. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GSK-J1 | Structural Genomics Consortium [thesgc.org]

- 14. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. The Histone Demethylase Inhibitor GSK-J4 Is a Therapeutic Target for the Kidney Fibrosis of Diabetic Kidney Disease via DKK1 Modulation | MDPI [mdpi.com]

- 17. GSK J4 | Histone Demethylases | Tocris Bioscience [tocris.com]

- 18. selleckchem.com [selleckchem.com]

- 19. Frontiers | GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantitative analysis of ChIP-seq data uncovers dynamic and sustained H3K4me3 and H3K27me3 modulation in cancer cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cell-Permeable Ester Derivative GSK-J5: The Essential Negative Control for Epigenetic Research

In the dynamic field of epigenetics, the ability to confidently attribute a biological effect to the inhibition of a specific enzyme is paramount. This guide provides a comprehensive technical overview of GSK-J5, a critical molecular tool for researchers investigating the roles of Jumonji C (JmjC) domain-containing histone demethylases. As the inactive counterpart to the widely used inhibitor GSK-J4, GSK-J5 is indispensable for rigorous experimental design, ensuring that observed cellular phenotypes are the direct result of targeted enzyme inhibition and not off-target effects. This document will delve into the mechanism of action, comparative pharmacology, and detailed protocols for the effective use of GSK-J5 in a research setting.

The Pro-Drug Strategy and the Principle of the Inactive Control

To understand the function of GSK-J5, one must first be familiar with its active counterpart, GSK-J4, and the parent compounds, GSK-J1 and GSK-J2.

-

GSK-J1: A potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A)[1][2]. However, the presence of a carboxylate group makes GSK-J1 highly polar and thus largely cell-impermeable[3].

-

GSK-J4: To overcome this limitation, GSK-J4 was developed as a cell-permeable ethyl ester pro-drug of GSK-J1. Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the ester group, releasing the active inhibitor GSK-J1[4][5][6].

-

GSK-J2: This molecule is a pyridine regio-isomer of GSK-J1. This subtle structural change, specifically the position of the nitrogen atom in one of the pyridine rings, prevents the bidentate interaction with the catalytic metal ion (Fe(II)) in the active site of JMJD3/UTX. This renders GSK-J2 inactive as an inhibitor[3][7].

-

GSK-J5: Following the same pro-drug strategy, GSK-J5 is the cell-permeable ethyl ester of the inactive GSK-J2[8][9]. It is designed to be used in parallel with GSK-J4 in cell-based assays. Like GSK-J4, GSK-J5 enters the cell and is hydrolyzed by intracellular esterases to release GSK-J2.

The critical value of GSK-J5 lies in its ability to serve as a robust negative control. Since GSK-J5 is structurally very similar to GSK-J4 and undergoes the same intracellular activation process, any biological effects observed with GSK-J4 but not with GSK-J5 can be confidently attributed to the inhibition of JMJD3/UTX by the active GSK-J1.

Caption: Intracellular processing of GSK-J4 and GSK-J5.

Comparative Inhibitory Activity

The selectivity and differential activity of the GSK-J compound family are critical to their utility. The following table summarizes the half-maximal inhibitory concentrations (IC50) against key histone demethylases.

| Compound | Target Enzyme | IC50 (µM) | Activity Class | Reference(s) |

| GSK-J1 | KDM6B (JMJD3) | 0.028 - 0.06 | Potent Inhibitor | [1][2][10] |

| KDM6A (UTX) | 0.053 | Potent Inhibitor | [2] | |

| KDM5B | 0.17 | Inhibitor | [2] | |

| KDM5C | 0.55 | Inhibitor | [2] | |

| GSK-J2 | KDM6B (JMJD3) | 49 | Inactive Control | [7] |

| KDM6A (UTX) | > 100 | Inactive Control | [7] | |

| GSK-J4 | KDM6B (JMJD3) | 8.6 | Pro-drug | [11][12] |

| KDM6A (UTX) | 6.6 | Pro-drug | [11][12] | |

| TNF-α release (in cells) | 9 | Cellularly Active | [5] | |

| GSK-J5 | KDM6B (JMJD3) | > 50 | Inactive Pro-drug | [4] |

| TNF-α release (in cells) | No effect | Inactive in cells | [5] |

Note: IC50 values can vary depending on the assay conditions. The data presented are representative values from in vitro biochemical assays, except where noted.

The Role of JMJD3/UTX in Inflammatory Signaling

JMJD3 and UTX play a crucial role in the inflammatory response, particularly in macrophages. Upon stimulation with inflammatory signals like lipopolysaccharide (LPS), the expression of JMJD3 is upregulated. JMJD3 is then recruited to the promoters of pro-inflammatory genes, such as TNF-α and IL-6. By demethylating the repressive H3K27me3 mark, JMJD3 facilitates the recruitment of RNA polymerase II and other transcriptional machinery, leading to the expression of these inflammatory mediators[4][5]. The inhibition of this process by GSK-J4, and the lack of inhibition by GSK-J5, provides a powerful system to study the epigenetic regulation of inflammation[5][13][14].

Caption: JMJD3/UTX-mediated inflammatory gene expression.

Experimental Protocol: A Self-Validating System for Macrophage-Based Assays

This protocol provides a framework for investigating the effect of JMJD3/UTX inhibition on cytokine expression in a macrophage cell line (e.g., RAW 264.7 or THP-1) or primary macrophages. The inclusion of GSK-J5 is essential for validating that the effects of GSK-J4 are target-specific.

Materials

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

GSK-J4 (powder)

-

GSK-J5 (powder)

-

DMSO (cell culture grade)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-Buffered Saline (PBS)

-

Reagents for RNA extraction, cDNA synthesis, and qPCR (e.g., SYBR Green Master Mix)

-

Validated qPCR primers for target genes (e.g., Tnf, Il6) and a housekeeping gene (e.g., Gapdh)

-

Reagents for protein quantification (e.g., BCA assay)

-

Reagents and antibodies for Western blotting (anti-H3K27me3 and anti-Total Histone H3)

-

ELISA kit for TNF-α quantification

Stock Solution Preparation

-

GSK-J4 and GSK-J5 Stock (10 mM): Prepare a 10 mM stock solution of both GSK-J4 and GSK-J5 in DMSO. Briefly vortex to dissolve. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

LPS Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of LPS in sterile PBS. Store at -20°C.

Step-by-Step Experimental Procedure

-

Cell Seeding: Seed macrophages in appropriate culture plates (e.g., 6-well plates for RNA/protein, 24-well plates for ELISA) at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

-

Pre-treatment with Inhibitors:

-

Prepare working solutions of GSK-J4 and GSK-J5 in complete culture medium at the desired final concentration (e.g., 1 µM, 5 µM, 10 µM). A typical final concentration for GSK-J4 to inhibit TNF-α production is around 9 µM[5].

-

Include a "Vehicle" control containing the same final concentration of DMSO as the inhibitor-treated wells.

-

Aspirate the old medium from the cells and replace it with the medium containing GSK-J4, GSK-J5, or vehicle.

-

Pre-incubate the cells for 1-2 hours at 37°C, 5% CO2.

-

-

LPS Stimulation:

-

Prepare a working solution of LPS in complete culture medium. A final concentration of 100 ng/mL is a common starting point.

-

Add the LPS solution to the appropriate wells. Ensure you have the following experimental groups:

-

Untreated (no vehicle, no inhibitor, no LPS)

-

Vehicle + LPS

-

GSK-J4 + LPS

-

GSK-J5 + LPS

-

GSK-J4 alone (to check for effects independent of LPS)

-

GSK-J5 alone (to check for effects independent of LPS)

-

-

Incubate for the desired time. For gene expression analysis (qPCR), a 4-6 hour incubation is often sufficient. For cytokine secretion (ELISA) or protein analysis (Western blot), a 16-24 hour incubation may be necessary.

-

-

Sample Collection and Downstream Analysis:

-

ELISA: Collect the cell culture supernatant, centrifuge to remove any detached cells, and store at -80°C until analysis. Quantify TNF-α concentration according to the manufacturer's protocol.

-

qPCR: Wash cells with PBS, then lyse the cells and extract total RNA. Perform reverse transcription to generate cDNA, followed by qPCR analysis of target gene expression. Normalize data to the housekeeping gene.

-

Western Blot: Wash cells with PBS and lyse in RIPA buffer with protease and phosphatase inhibitors. Quantify total protein, then perform SDS-PAGE and Western blotting to assess global H3K27me3 levels. Normalize to total Histone H3.

-

Expected Outcomes and Interpretation

-

GSK-J4 + LPS vs. Vehicle + LPS: A significant decrease in the expression and secretion of pro-inflammatory cytokines (e.g., TNF-α) and an increase in global H3K27me3 levels.

-

GSK-J5 + LPS vs. Vehicle + LPS: No significant difference in cytokine expression/secretion or global H3K27me3 levels.

-

Interpretation: If the expected outcomes are observed, it provides strong evidence that the anti-inflammatory effects of GSK-J4 are mediated through the inhibition of JMJD3/UTX histone demethylase activity.

Caption: A self-validating experimental workflow.

Conclusion

GSK-J5 is an essential tool for any researcher utilizing the H3K27 demethylase inhibitor GSK-J4. Its role as a cell-permeable, inactive pro-drug control is fundamental to the principles of rigorous scientific investigation in the field of epigenetics. By incorporating GSK-J5 into experimental designs, scientists can confidently dissect the specific contributions of JMJD3 and UTX to a wide range of biological processes, from inflammation and immunology to development and cancer biology. The protocols and data presented in this guide are intended to empower researchers to employ these powerful chemical probes with the highest degree of scientific integrity.

References

- Heinemann, B., et al. (2014). Inhibition of demethylases by GSK-J1/J4.

- Zhang, X., et al. (2019). Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers. Journal of Cancer, 10(14), 3249–3257. [Link]

- Heinemann, B., et al. (2014). Inhibition of demethylases by GSK-J1/J4.

- Zhang, X., et al. (2019). Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers.

- Burchfield, J. S., et al. (2015). JMJD3 as an epigenetic regulator in development and disease. International Journal of Biochemistry and Cell Biology, 67, 148-157. [Link]

- Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response.

- Kruidenier, L., et al. (2012). Structure of the inhibitor GSK-J1 bound in the catalytic pocket of human JMJD3.

- Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response.

- San-Miguel, T., et al. (2020). The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs. Frontiers in Immunology, 11, 1673. [Link]

- Structural Genomics Consortium. (n.d.). GSK-J1.

- Ang, R. S., et al. (2019). Pharmacological inhibition of JMJD3 via GSK-J4 decreases macrophage inflammatory cytokine production.

- Liu, G., et al. (2019). GSKJ4 suppresses the expressions of inflammatory cytokines under LPS-stimulation in macrophages.

- Wang, L., et al. (2022). Targeting H3K27me3 demethylase to inhibit Shh signaling and cholesterol metabolism in medulloblastoma growth. Frontiers in Oncology, 12, 1024505. [Link]

- Horton, J. R., et al. (2016). Comparison of IC 50 values of GSK-J1 against KDM5 family under various αKG concentrations.

- Gnemmi, V., et al. (2020). Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts. Anticancer Research, 40(12), 6755-6765. [Link]

- Kim, J., et al. (2017). The effect of GSK-J4 on global H3K27me3 during RA-induced differentiation.

- Wang, Y., et al. (2021). GSK-J4 inhibits cytokine expression in macrophages.

- San-Miguel, T., et al. (2020). GSK-J4 modifies the levels of H3K27me3 and H3K4me3 associated to promoters of inflammatory and anti-inflammatory genes in DCs.

- Lobo-Silva, D., et al. (2020). The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: insights from molecular modeling, transcriptomics and in vitro assays. Parasites & Vectors, 13(1), 136. [Link]

- Wang, Y., et al. (2021). H3K27me3 influences gene transcription via reducing NFκB binding activity.

- San-Miguel, T., et al. (2020). The histone demethylase inhibitor GSK-J4 limits inflammation through the induction of a tolerogenic phenotype on DCs. Frontiers in Immunology, 11, 1673. [Link]

- Lobo-Silva, D., et al. (2020). The antischistosomal potential of GSK-J4, an H3K27 demethylase inhibitor: Insights from molecular modeling, transcriptomics and in vitro assays.

Sources

- 1. GSK-J1 | Structural Genomics Consortium [thesgc.org]

- 2. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer [frontiersin.org]

- 5. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers [rarediseasesjournal.com]

- 9. GSK J5 HCl | Histone Demethylases | Tocris Bioscience [tocris.com]

- 10. GSK-J1 sodium | Histone Demethylase | 1797832-71-3 | Invivochem [invivochem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of GSK-J5 in Elucidating the Epigenetic Modulation of Proinflammatory Macrophage Responses

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Crucial Role of the Inactive Control

In the landscape of epigenetic research, the precision of our tools is paramount. This guide delves into the modulation of proinflammatory macrophage responses, a cornerstone of immunology and disease pathology. The central protagonist of our story is not an activator or an inhibitor, but a validator: GSK-J5 . As the inactive stereoisomer of the potent KDM6 histone demethylase inhibitor GSK-J4, GSK-J5 serves an indispensable role. It is the ultimate negative control, allowing researchers to definitively attribute the profound immunomodulatory effects of GSK-J4 to the specific inhibition of H3K27 demethylation. Throughout this guide, we will explore the mechanisms that GSK-J4 influences and, in parallel, demonstrate how the inert nature of GSK-J5 validates these findings, ensuring scientific rigor and mechanistic clarity.

Part 1: The Epigenetic Checkpoint of Macrophage Activation

Macrophages are masters of plasticity, capable of adopting distinct phenotypes in response to microenvironmental cues. The classical, or M1, proinflammatory phenotype is a critical driver of host defense but also a major contributor to the pathology of chronic inflammatory diseases. This activation is not merely a transient signaling event; it is a robust transcriptional program, fortified by epigenetic modifications.

A key repressive signal is the tri-methylation of lysine 27 on histone H3 (H3K27me3). This mark, deposited by the Polycomb Repressive Complex 2 (PRC2), signifies a transcriptionally silent state. For a proinflammatory gene, such as Tumor Necrosis Factor alpha (TNFA), to be expressed upon stimulation by lipopolysaccharide (LPS), this repressive mark must be removed.

This is where the Jumonji C (JmjC) domain-containing histone demethylases, specifically KDM6B (JMJD3) and KDM6A (UTX), enter the scene. Upon LPS stimulation, these enzymes are recruited to the promoters of inflammatory genes. They act as erasers, removing the H3K27me3 mark, which opens the chromatin and permits the transcriptional machinery, including RNA Polymerase II, to bind and initiate gene expression.[1][2]

GSK-J4 is a potent, cell-permeable small molecule that selectively inhibits the catalytic activity of KDM6B and KDM6A.[3] By binding to the active site, GSK-J4 prevents the demethylation of H3K27me3. Consequently, the repressive epigenetic mark is preserved, transcription of proinflammatory genes is suppressed, and the macrophage's inflammatory response is blunted.[1][4]

The critical scientific question is: how can we be certain this effect is due to KDM6 inhibition and not off-target interactions? This is the essential role of GSK-J5. As the (R)-isomer, it does not fit into the catalytic pocket of the KDM6 enzymes and is thus inactive.[1] Any experiment where GSK-J4 shows an effect while GSK-J5 does not provides strong evidence that the observed phenomenon is a direct result of KDM6 demethylase inhibition.

Signaling Pathway: KDM6B-Mediated Proinflammatory Gene Activation

The following diagram illustrates the pivotal role of KDM6B in activating the TNFA gene following LPS stimulation and how GSK-J4, but not GSK-J5, can inhibit this process.

Caption: KDM6B-mediated demethylation of H3K27me3 at the TNFA promoter.

Part 2: Experimental Validation Framework

To rigorously test the hypothesis that KDM6B inhibition modulates the proinflammatory macrophage response, a series of well-controlled in vitro experiments is required. The workflow below outlines the critical steps, emphasizing the inclusion of GSK-J5 as a negative control at each stage.

Experimental Workflow Diagram

Sources

A Senior Application Scientist's Guide to the GSK-J Compound Series in Cancer Biology Research

This guide provides an in-depth technical overview of the GSK-J compound series, focusing on its application as a chemical probe to investigate the role of H3K27me3 demethylation in cancer biology. As researchers and drug developers, understanding the precise mechanism, the correct experimental design, and the inherent limitations of such tools is paramount for generating robust and translatable findings. This document is structured to provide not just protocols, but the scientific rationale underpinning them, ensuring that every experiment is a self-validating system.

Part 1: Foundational Principles: Targeting the H3K27me3 Epigenetic Axis

The Role of H3K27me3 in Cancer

Trimethylation of lysine 27 on histone H3 (H3K27me3) is a canonical mark of transcriptional repression, playing a pivotal role in silencing genes to regulate the balance between cellular differentiation and proliferation.[1][2] This epigenetic modification is dynamically controlled by "writer" and "eraser" enzymes. The Polycomb Repressive Complex 2 (PRC2), with its catalytic subunit EZH2, is the primary writer of this mark.[2][3] The erasers, or demethylases, are the focus of our attention.

Dysregulation of H3K27me3 is a recurrent theme in oncology.[3][4] In some cancers, such as certain lymphomas, gain-of-function mutations in EZH2 lead to hypermethylation, silencing tumor suppressor genes.[3] Conversely, in cancers like diffuse midline glioma, a loss of H3K27 methylation is a primary driver of tumorigenesis.[5] This context-dependent role makes the enzymes controlling H3K27me3 levels critical therapeutic targets.

The KDM6 Demethylases: JMJD3 and UTX

The primary "erasers" of the H3K27me3 mark are two closely related enzymes from the Jumonji C (JmjC) domain-containing histone lysine demethylase (KDM) family: KDM6A (also known as UTX) and KDM6B (also known as JMJD3).[6][7] These enzymes catalyze the removal of methyl groups from H3K27, thereby activating gene expression.[7][8] Given their role in reversing PRC2-mediated silencing, their dysregulation is heavily implicated in various cancers, where they can function as either oncogenes or tumor suppressors depending on the cellular context.[1][6][8] This makes them compelling targets for pharmacological intervention.

The GSK-J Compound Series: A Tale of Two Isomers

-

GSK-J4: A cell-permeable ethyl ester prodrug. Once inside the cell, it is rapidly hydrolyzed by cellular esterases into its active form, GSK-J1.[9][10] GSK-J4 is the compound typically used in cell-based and in vivo experiments.

-

GSK-J1: The active, potent inhibitor of both JMJD3 (KDM6B) and UTX (KDM6A), with an IC50 of approximately 60 nM in cell-free assays.[11][12] However, its carboxylic acid moiety makes it poorly cell-permeable, necessitating the use of the GSK-J4 prodrug for cellular studies.[13]

-

GSK-J5: This is the crucial inactive control compound.[14] It is a stereoisomer of GSK-J4 and is also a cell-permeable ester. However, it does not inhibit JMJD3 or UTX activity.[14] Its use is mandatory in any experiment involving GSK-J4 to distinguish on-target effects of KDM6 inhibition from potential off-target or compound-specific artifacts.

The primary mechanism of GSK-J4/J1 is the inhibition of JMJD3/UTX demethylase activity, leading to a subsequent increase in global and locus-specific H3K27me3 levels, which in turn represses the transcription of target genes.[15][16]

Caption: Mechanism of GSK-J4 action in cancer cells.

Part 2: Experimental Design and Core Protocols

The Principle of a Self-Validating System

Caption: Logical workflow for a self-validating GSK-J4 experiment.

In Vitro Protocols

A. Stock Solution Preparation [9]

-

Equilibration: Allow GSK-J4 and GSK-J5 powder vials to reach room temperature before opening to prevent moisture condensation.

-

Weighing: Accurately weigh the desired amount of powder in a sterile microcentrifuge tube.

-

Dissolution: Add high-purity, anhydrous DMSO to the desired stock concentration. A common stock concentration is 10-20 mM. For a 10 mM stock of GSK-J4 (MW: 417.5 g/mol ), add 239.5 µL of DMSO per 1 mg of powder.

-

Solubilization: Vortex or sonicate gently until the powder is fully dissolved. The solution should be clear.

-

Aliquoting & Storage: Aliquot into single-use volumes to minimize freeze-thaw cycles. Store at -80°C for up to one year.

B. Cell Viability / Proliferation Assay This protocol outlines a typical experiment using a colorimetric assay like CCK-8 or MTT to assess the anti-proliferative effects of GSK-J4.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-10,000 cells/well). Allow cells to adhere overnight.

-

Treatment: Prepare serial dilutions of GSK-J4 and GSK-J5 in culture medium. Typical final concentrations for initial screening range from 1 µM to 20 µM. Remember to include a vehicle-only control (e.g., DMSO at the same final concentration as the highest drug dose).

-

Incubation: Replace the old medium with the drug-containing medium. Incubate for 48-96 hours, depending on the cell line's doubling time.

-

Assay: Add the viability reagent (e.g., CCK-8) and incubate according to the manufacturer's instructions.

-

Measurement: Read the absorbance on a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value. A significant difference in IC50 between GSK-J4 and GSK-J5 indicates a potential on-target effect.

| Cancer Type | Cell Line | Reported GSK-J4 IC50 | Reference |

| Colorectal Cancer | Various | 0.75 µM - 21.41 µM | [18][19] |

| Retinoblastoma | Y79, WERI-Rb1 | ~5-10 µM (at 72h) | [20][21] |

| Neuroblastoma | Various | Hypersensitive | [22] |

| Non-Small Cell Lung | A549, H1299 | Concentration-dependent | [23] |

C. Target Engagement Verification via Western Blot This is a mandatory validation step to confirm that GSK-J4, and not GSK-J5, is increasing H3K27me3 levels.

-

Treatment: Treat cells in a 6-well plate with Vehicle, an effective dose of GSK-J4 (e.g., at or above the IC50), and an equivalent dose of GSK-J5 for 24-48 hours.

-

Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol. This step is crucial for enriching histone proteins.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis & Transfer: Load equal amounts of histone extract onto an SDS-PAGE gel, separate proteins by size, and transfer to a PVDF or nitrocellulose membrane.

-

Antibody Incubation:

-

Block the membrane (e.g., with 5% milk or BSA in TBST).

-

Incubate with a primary antibody against H3K27me3 overnight at 4°C.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Crucially, probe a separate blot or strip and re-probe the same blot for a loading control, such as Total Histone H3.

-

-

Detection: Use an ECL substrate to visualize the bands. A significant increase in the H3K27me3 band intensity (normalized to Total H3) in the GSK-J4 lane compared to both Vehicle and GSK-J5 lanes confirms on-target activity.

In Vivo Xenograft Studies

GSK-J4 has shown efficacy in suppressing tumor growth in various preclinical in vivo models.[20][22][24]

-

Animal Models: Orthotopic or subcutaneous xenograft models are commonly established by implanting human cancer cells into immunodeficient mice (e.g., nude or NSG mice).

-

Formulation: GSK-J4 is not soluble in aqueous solutions. A common formulation for intraperitoneal (i.p.) injection involves dissolving it in a vehicle like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[9] Always prepare fresh.

-

Dosing and Schedule: Dosing can vary, but regimens such as 25-50 mg/kg daily via i.p. injection have been reported.[22][24] Treatment should begin once tumors are established and palpable.

-

Monitoring: Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²) and animal body weight (as a measure of toxicity) regularly.

-

Pharmacodynamic Assessment: At the end of the study, tumors can be harvested at a specific time point post-final dose (e.g., 2-4 hours) to assess target engagement. This is done by performing Western blotting or immunohistochemistry (IHC) for H3K27me3 on tumor lysates or sections, respectively. A significant increase in H3K27me3 in the GSK-J4 treated group confirms the drug reached the tumor and engaged its target.

Part 3: Data Interpretation and Advanced Considerations

Connecting Molecular Effects to Cellular Phenotypes

The ultimate goal is to link the GSK-J4-induced increase in H3K27me3 to the observed anti-cancer phenotype. A robust study will integrate multiple layers of data:

-

Target Engagement: Confirmed increase in H3K27me3 (Western Blot/IHC).

-

Phenotypic Outcome: Inhibition of proliferation, induction of apoptosis, etc. (Cell-based assays).

-

Transcriptional Changes: Use of RT-qPCR or RNA-seq to show that genes known to be regulated by H3K27me3 (e.g., key oncogenes or developmental pathways like Wnt or PI3K/AKT) are repressed following GSK-J4 treatment.[18][20][23]

-

Direct Target Occupancy: The gold-standard evidence is provided by Chromatin Immunoprecipitation (ChIP) followed by qPCR or sequencing (ChIP-seq). This can demonstrate that GSK-J4 treatment leads to a specific accumulation of the H3K27me3 mark at the promoter regions of the repressed genes of interest.

Potential Pitfalls and Off-Target Effects